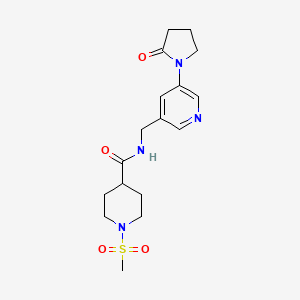
1-(metilsulfonil)-N-((5-(2-oxopirrolidin-1-il)piridin-3-il)metil)piperidina-4-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(methylsulfonyl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide is a synthetic organic compound with intriguing chemical and biological properties It is characterized by its distinctive molecular structure, which includes a piperidine ring, a pyridine ring, and a methylsulfonyl group
Aplicaciones Científicas De Investigación
1-(methylsulfonyl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide finds diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in various diseases due to its ability to interact with specific molecular targets.
Industry: Employed in the development of new materials, catalysts, and specialty chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(methylsulfonyl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide typically involves the following key steps:
Formation of the Piperidine Ring: This step often employs a cyclization reaction starting from appropriate amine and aldehyde precursors.
Introduction of the Pyridine Ring: The pyridine moiety is introduced through a nucleophilic substitution or palladium-catalyzed cross-coupling reaction with a halogenated pyridine derivative.
Incorporation of the Methylsulfonyl Group: This functional group is usually introduced via sulfonation reactions involving methylsulfonyl chloride.
Coupling Reactions: The final assembly involves coupling the piperidine and pyridine fragments using amide bond formation, typically mediated by peptide coupling reagents such as EDCI or HATU.
Industrial Production Methods
In an industrial context, the production of this compound may involve optimized versions of the above synthetic routes, with attention to scalability, yield, and environmental impact. Batch processing, flow chemistry, and green chemistry principles are often employed to enhance efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
1-(methylsulfonyl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: Reaction with oxidizing agents like hydrogen peroxide or potassium permanganate can lead to the formation of sulfoxides or sulfones.
Reduction: Reductive transformations, such as the reduction of the amide group, can be achieved using reagents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine ring, leading to various derivatives.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide, potassium permanganate.
Reduction Reagents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: EDCI, HATU for amide bond formation.
Major Products
Depending on the reaction type and conditions, major products can include sulfoxides, sulfones, reduced amides, and substituted pyridine derivatives.
Mecanismo De Acción
The mechanism of action of 1-(methylsulfonyl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This compound may modulate the activity of these targets through binding interactions, leading to alterations in cellular signaling pathways. The precise molecular mechanisms and pathways involved depend on the context of its application, such as therapeutic or biochemical studies.
Comparación Con Compuestos Similares
Uniqueness
Compared to similar compounds, 1-(methylsulfonyl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide stands out due to its unique combination of functional groups and its versatility in undergoing various chemical reactions. Its methylsulfonyl group, in particular, imparts specific reactivity patterns that are less common in other similar compounds.
Similar Compounds
N-((5-(2-Oxopyrrolidin-1-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide: Similar structure but lacks the methylsulfonyl group.
1-(Methylsulfonyl)piperidine-4-carboxamide: Similar structure but lacks the pyridine moiety.
Various pyridine derivatives: May share the pyridine ring but differ in other structural aspects.
Propiedades
IUPAC Name |
1-methylsulfonyl-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O4S/c1-26(24,25)20-7-4-14(5-8-20)17(23)19-11-13-9-15(12-18-10-13)21-6-2-3-16(21)22/h9-10,12,14H,2-8,11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIEANROSHNBONW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=CC(=CN=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
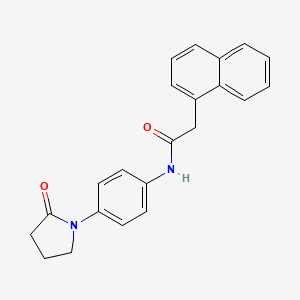
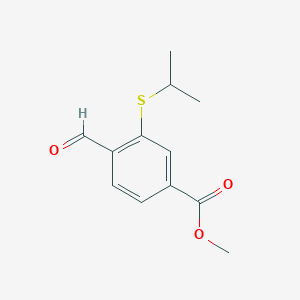
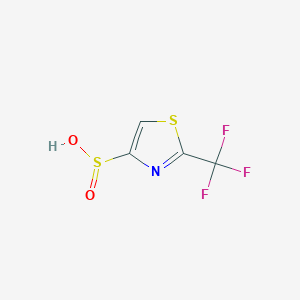
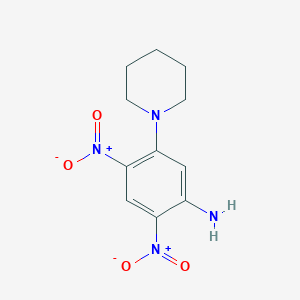
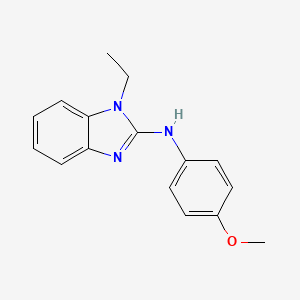
![N-(3,4-difluorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2517502.png)
![N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2517506.png)
![N-(2,4-dimethoxyphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2517507.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(3-bromo-4-methoxyphenyl)thiazolidin-3-yl)prop-2-en-1-one](/img/structure/B2517508.png)
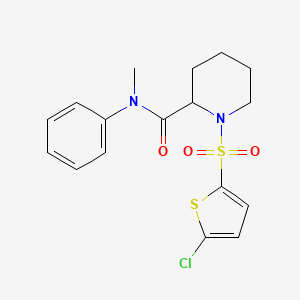
![2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2517511.png)
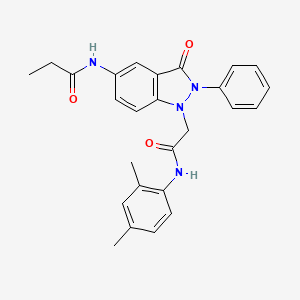

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylpropanamide](/img/structure/B2517514.png)
